2-[(5-methylthiophen-3-yl)carbonyl]-N-propylhydrazinecarbothioamide
Overview
Description
2-[(5-methylthiophen-3-yl)carbonyl]-N-propylhydrazinecarbothioamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties
Preparation Methods
The synthesis of 2-[(5-methylthiophen-3-yl)carbonyl]-N-propylhydrazinecarbothioamide typically involves the condensation of 5-methylthiophene-3-carboxylic acid with N-propylhydrazinecarbothioamide under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the desired product . Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Chemical Reactions Analysis
2-[(5-methylthiophen-3-yl)carbonyl]-N-propylhydrazinecarbothioamide undergoes various chemical reactions, including:
Scientific Research Applications
2-[(5-methylthiophen-3-yl)carbonyl]-N-propylhydrazinecarbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5-methylthiophen-3-yl)carbonyl]-N-propylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and blocking downstream signaling pathways involved in cell proliferation and survival . This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of specific kinases can lead to the suppression of tumor growth .
Comparison with Similar Compounds
2-[(5-methylthiophen-3-yl)carbonyl]-N-propylhydrazinecarbothioamide can be compared with other thiophene derivatives such as:
Tipepidine: Used as an antitussive agent.
Tiquizium Bromide: Employed as an antispasmodic.
Dorzolamide: Utilized in the treatment of glaucoma.
Tioconazole: An antifungal agent.
What sets this compound apart is its potential as a kinase inhibitor, which is not a common feature among the listed thiophene derivatives .
Properties
IUPAC Name |
1-[(5-methylthiophene-3-carbonyl)amino]-3-propylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS2/c1-3-4-11-10(15)13-12-9(14)8-5-7(2)16-6-8/h5-6H,3-4H2,1-2H3,(H,12,14)(H2,11,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAATYRSSOZTCLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NNC(=O)C1=CSC(=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901146012 | |
Record name | 5-Methyl-3-thiophenecarboxylic acid 2-[(propylamino)thioxomethyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901146012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667436-26-2 | |
Record name | 5-Methyl-3-thiophenecarboxylic acid 2-[(propylamino)thioxomethyl]hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=667436-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-3-thiophenecarboxylic acid 2-[(propylamino)thioxomethyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901146012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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